molecular formula C18H15N3O3S2 B11469569 2-({2-[(5-Benzyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)benzoic acid

2-({2-[(5-Benzyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)benzoic acid

Cat. No.: B11469569
M. Wt: 385.5 g/mol
InChI Key: NFHMSLVHJBQXBW-UHFFFAOYSA-N
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Description

2-({[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID is a complex organic compound featuring a thiadiazole ring, a benzoic acid moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a benzyl group. The benzoic acid moiety is introduced in the final steps through a series of coupling reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-({[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiadiazole derivatives .

Scientific Research Applications

2-({[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID is unique due to its combination of a thiadiazole ring, benzyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

2-[2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylbenzoic acid

InChI

InChI=1S/C18H15N3O3S2/c22-15(11-25-14-9-5-4-8-13(14)17(23)24)19-18-21-20-16(26-18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,24)(H,19,21,22)

InChI Key

NFHMSLVHJBQXBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CSC3=CC=CC=C3C(=O)O

Origin of Product

United States

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